molecular formula C19H19FN2O3S2 B2543327 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 894005-52-8

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2543327
CAS No.: 894005-52-8
M. Wt: 406.49
InChI Key: QINBNSULBDASKP-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. An ethyl chain links the thiazole to a 4-methoxybenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-5-15(20)6-4-14)11-12-21-27(23,24)17-9-7-16(25-2)8-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBNSULBDASKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features several key structural components that contribute to its biological activity:

  • Thiazole Ring : A five-membered heterocyclic structure that may play a role in the interaction with biological targets.
  • Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's pharmacological profile.
  • Fluorophenyl Group : The presence of fluorine is expected to influence the lipophilicity and metabolic stability of the molecule.

Biological Activity

Research indicates that compounds containing similar structural motifs exhibit diverse biological activities. Here are some key findings related to this compound:

  • Anticonvulsant Potential : Preliminary studies suggest that this compound may act as an anticonvulsant by inhibiting voltage-gated sodium channels, which are critical in the generation of epileptic seizures.
  • Antiproliferative Activity : Similar thiazole-containing compounds have demonstrated significant antiproliferative effects against cancer cell lines, particularly melanoma and prostate cancer. These compounds exert their effects through mechanisms such as inhibition of tubulin polymerization .
  • Enzyme Inhibition : The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity and providing insights into enzyme function and regulation.

The mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The sulfonamide group forms hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition.
  • The fluorinated aromatic rings may enhance binding affinity through non-covalent interactions such as π-π stacking and van der Waals forces.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-FluorothiazoleContains fluorine and thiazoleExhibits strong antimicrobial activity
SulfanilamideSulfonamide structure without thiazoleKnown for antibacterial properties
2-MethylthiazoleMethyl-substituted thiazoleDemonstrates antifungal activity

This table illustrates how this compound may leverage its unique combination of functionalities for enhanced biological applications.

Case Studies

  • Anticonvulsant Studies : In a study published in "Bioorganic & Medicinal Chemistry Letters," researchers explored the anticonvulsant properties of related thiazole compounds and noted significant activity against seizure models in rodents. This suggests a promising avenue for further exploration of this compound.
  • Cancer Research : A series of studies focused on thiazole derivatives revealed improved antiproliferative activity against various cancer cell lines when structural modifications were applied. This highlights the potential for developing novel anticancer agents based on this compound's structure .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties
Compound Name / ID Core Structure Substituents/Modifications Key Spectral or Functional Data Reference
Target Compound Thiazole + sulfonamide 4-Fluorophenyl, 4-methylthiazole, ethyl linker, 4-methoxybenzenesulfonamide Not explicitly provided; inferred IR: ~1250 cm⁻¹ (C=S/C-S), ~1660 cm⁻¹ (C=O if present)
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS: 863594-60-9) Thiazolo-pyridine + sulfonamide Thiazolo-pyridine core, fluorobenzenesulfonamide IR: Sulfonamide S=O (~1350 cm⁻¹), aromatic C-F (~1100–1200 cm⁻¹)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole + sulfonamide Dichlorophenyl, triazole, difluoromethyl, methanesulfonamide Agricultural use (herbicide); high lipophilicity for soil retention
EP 2 697 207 B1 Derivatives Oxazolidinone + thiazole + sulfonamide 4-Methylthiazol-5-yl, trifluoromethyl, methoxybenzenesulfonamide Designed for kinase inhibition; NMR: aromatic protons (δ 7.2–8.1 ppm), sulfonamide protons (δ ~3.1 ppm)
1,2,4-Triazole-3-thiones [7–9] Triazole + sulfonamide 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl IR: νC=S (1247–1255 cm⁻¹), absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer

Physicochemical Properties

  • Lipophilicity: Fluorophenyl and methylthiazole groups increase logP compared to non-halogenated analogs (e.g., sulfentrazone’s dichlorophenyl enhances soil adhesion) .
  • Solubility : The 4-methoxybenzenesulfonamide moiety improves aqueous solubility relative to purely aromatic sulfonamides (e.g., CAS: 863594-60-9) .

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